molecular formula C14H17BrClNO4 B13478953 (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B13478953
M. Wt: 378.64 g/mol
InChI Key: VKRMEVSDHRBPED-LLVKDONJSA-N
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Description

(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the core phenylpropanoic acid structure

    Halogenation: The phenylpropanoic acid is first subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.

    Carbamate Formation: The tert-butoxycarbonyl group is introduced by reacting the halogenated phenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for basic conditions, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylpropanoic acids, while hydrolysis of the tert-butoxycarbonyl group yields the corresponding amine derivative.

Scientific Research Applications

(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tert-butoxycarbonyl group, play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(2-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3R)-3-(2-chloro-4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3R)-3-(2-iodo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

The uniqueness of (3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific combination of bromine, chlorine, and tert-butoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3R)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

VKRMEVSDHRBPED-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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